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Compound of Interest

Compound Name: 5-lodo-1-methyl-1H-imidazole

Cat. No.: B1301240

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-lodo-1-methyl-1H-
imidazole as a versatile reagent for the synthesis of functionalized molecules. The imidazole
scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of
pharmacologically active compounds. The presence of an iodine atom at the C5-position offers
a reactive handle for various cross-coupling reactions, enabling the facile generation of diverse
molecular libraries for drug discovery programs.

Overview of Synthetic Utility

5-lodo-1-methyl-1H-imidazole is a key building block for introducing the 1-methylimidazol-5-yl
moiety into organic molecules. This is particularly valuable in medicinal chemistry, where this
group can act as a bioisostere, a hydrogen bond acceptor, or a coordinating ligand for metal
centers in metalloenzymes. The carbon-iodine bond is readily activated by transition metal
catalysts, making it an excellent substrate for forming new carbon-carbon and carbon-
heteroatom bonds.

Key applications include:

o Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Heck
couplings are powerful methods for creating C-C bonds, allowing for the introduction of aryl,
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heteroaryl, and vinyl substituents.

o Synthesis of Bioactive Molecules: The 1-methylimidazole core is found in numerous
compounds with a range of biological activities, including as kinase inhibitors and G-protein
coupled receptor (GPCR) ligands.[1][2][3]

o Natural Product Synthesis: This reagent has been utilized in the total synthesis of marine
alkaloids, such as xestomanzamine A.[4]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on
the specific substrate and desired product. The protocols for cross-coupling reactions are
adapted from established procedures for the closely related 4-iodo-1H-imidazole and are
expected to be applicable to 5-lodo-1-methyl-1H-imidazole.[5][6][7]

Suzuki-Miyaura Coupling

This reaction enables the formation of a C-C bond between the C5 position of the imidazole
and various aryl or heteroaryl boronic acids.

Reaction Scheme:
Materials:

e 5-lodo-1-methyl-1H-imidazole

Aryl- or heteroarylboronic acid

Palladium catalyst (e.g., Pd(PPhs)s, Pd(OAC)z2)

Base (e.g., K2COs, Cs2C0s3)

Solvent (e.g., 1,4-dioxane/water, DME)
Procedure:

o To areaction vessel, add 5-lodo-1-methyl-1H-imidazole (1.0 eq.), the corresponding
boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
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» Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
e Add the degassed solvent mixture and the palladium catalyst (0.02-0.05 eq.).

o Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction
progress by TLC or LC-MS.

e Upon completion, cool the mixture to room temperature and dilute with an organic solvent
(e.g., ethyl acetate).

o Wash the organic layer with water and brine, then dry over anhydrous NazSOa.

o Concentrate the solution under reduced pressure and purify the residue by flash column
chromatography.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between 5-lodo-1-methyl-
1H-imidazole and a terminal alkyne.

Reaction Scheme:

Materials:

5-lodo-1-methyl-1H-imidazole

e Terminal alkyne

o Palladium catalyst (e.g., Pd(PPhs)2Clz2)

o Copper(l) cocatalyst (e.g., Cul)

e Base (e.g., EtsN, DIPEA)

e Solvent (e.g., THF, DMF)

Procedure:
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» To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq.)
and the copper(l) cocatalyst (0.02-0.10 eq.).

» Add the solvent, followed by 5-lodo-1-methyl-1H-imidazole (1.0 eq.), the terminal alkyne
(1.1-1.5 eq.), and the base (2.0-3.0 eq.).

 Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC.

e Once the reaction is complete, filter the mixture through a pad of celite and wash with an
organic solvent.

» Concentrate the filtrate under reduced pressure and purify the crude product by column
chromatography.

Heck Coupling

The Heck reaction allows for the formation of a C-C bond between 5-lodo-1-methyl-1H-
imidazole and an alkene.

Reaction Scheme:

Materials:

5-lodo-1-methyl-1H-imidazole

Alkene (e.g., acrylate, styrene)

Palladium catalyst (e.g., Pd(OAc)2)

Phosphine ligand (e.g., P(o-tolyl)s)

Base (e.g., EtsN, Na2COs)

Solvent (e.g., DMF, acetonitrile)
Procedure:

¢ In a Schlenk tube under an inert atmosphere, dissolve 5-lodo-1-methyl-1H-imidazole (1.0
eg.) in the solvent.
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e Add the alkene (1.5 eq.), the base (2.0 eq.), the palladium catalyst (0.05 eq.), and the
phosphine ligand (0.10 eq.).

e Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

 After cooling to room temperature, dilute the mixture with an organic solvent and wash with
water and brine.

o Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for cross-coupling reactions of
iodo-imidazoles, which can be used as a reference for optimizing reactions with 5-lodo-1-
methyl-1H-imidazole.

Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields

Arylbor .
. Catalyst Temp . Yield
Entry onic Base Solvent Time (h)
. (mol%) (°C) (%)
Acid
Phenylbo  Pd(PPhs) Dioxane/
1 o K2COs 100 6 85-95
ronic acid 4 (5) H20
4- Pd(OAc)2
Methoxy 3/ Toluene/
2 Cs2C0s3 90 8 80-90
phenylbo  SPhos H20

ronic acid  (6)

3-

) PdClz(dp
3 Pyridylbo K3zPOa DME 85 12 75-85
T )
ronic acid
2_
Thienylb Pd(PPhs) DMF/H:2
4 ) Na2COs 100 6 70-80
oronic 4 (5) @)
acid
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Data adapted from analogous reactions with 4-iodo-1H-imidazole and may require
optimization.[5][6]

Table 2: Representative Sonogashira Coupling Conditions and Yields

Cataly Cocata

Solven Temp Time Yield
Entry Alkyne st lyst Base .
(°C) (h) (%)
(mol%) (mol%)
Phenyla Pd(PPh
1 cetylen 3)2Cl2 Cul (4) EtsN THF RT 4 90-98
e )
L Pd(PPh
2 3)2Cl2 Cul (5) DIPEA DMF 50 6 85-95
Hexyne
3)
Trimeth )
) Pd(PPh Acetonit
3 ylsilylac Cul (10) EtsN ) 60 3 80-90
3)a (5) rile
etylene
Propar
pars PdClz(d Piperidi
4 vl Cul (8) Toluene RT 8 75-85
ppf) (4) ne
alcohol

Data adapted from analogous reactions and may require optimization.[8]

Table 3: Representative Heck Coupling Conditions and Yields
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Cataly . . .
Ligand Solven Temp Time Yield
Entry Alkene st Base
(mol%) t (°C) (h) (%)
(mol%)
P(o- .
Methyl Pd(OAc Acetonit
1 tolyl)s EtsN , 100 16 75-85
acrylate )2 (5) rile
(10)
Pd(OAc  PPhs
2 Styrene Na2COs DMF 120 24 70-80
)2 (5) (10)
PdCIz(P
n-Butyl
3 Phs)2 None K2COs DMA 110 18 80-90
acrylate
3)
. P(o- :
Acryloni  Pd(OAc Acetonit
4 _ tolyl)s EtsN . 100 16 60-70
trile )2 (5) rile
(10)

Data adapted from analogous reactions with N-protected 4-iodo-1H-imidazole and may require
optimization.[7]

Mandatory Visualizations
Signaling Pathways

Derivatives of 5-lodo-1-methyl-1H-imidazole can be explored as potential inhibitors of
kinases, such as p38 MAPK, which is implicated in inflammatory responses.
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Caption: Inhibition of the p38 MAPK signaling pathway by imidazole-based compounds.

Functionalized imidazoles can serve
cellular processes.

as ligands for GPCRs, modulating their activity in various
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Caption: Modulation of GPCR signaling by an imidazole-based ligand.

Experimental Workflows

Click to download full resolution via product page
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Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
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Caption: Experimental workflow for the Sonogashira coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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